2-[Ethyl-(2-methoxy-benzyl)-amino]-ethanol
Description
Overview of Ethanolamine (B43304) Scaffolds in Chemical Synthesis
Ethanolamine scaffolds are fundamental structural motifs in chemical synthesis due to their inherent reactivity and ability to be incorporated into a wide array of more complex molecules. These scaffolds are utilized in the synthesis of pharmaceuticals, agricultural chemicals, and other specialty chemicals. wikipedia.org The presence of both a nucleophilic amino group and a hydroxyl group allows for sequential or selective reactions to build molecular complexity. For instance, the amino group can be alkylated or acylated, while the hydroxyl group can undergo etherification or esterification.
In medicinal chemistry, the ethanolamine moiety is a common feature in many biologically active compounds. wikipedia.org Researchers often utilize ethanolamine scaffolds as starting materials for the synthesis of novel drug candidates. chemrxiv.org The ability to readily modify the scaffold allows for the systematic investigation of structure-activity relationships, a key aspect of drug discovery. Furthermore, these scaffolds are employed in the development of chiral auxiliaries and ligands for asymmetric synthesis, highlighting their importance in controlling stereochemistry. wikipedia.org The investigation of ethanolamine derivatives also extends to materials science, where they are studied for applications such as CO2 capture. wur.nl
Historical Context of Aminoalcohol Synthesis and Derivatization Research
The synthesis of aminoalcohols, including ethanolamines, has a rich history in organic chemistry. One of the most traditional and widely used methods for preparing 1,2-aminoalcohols is the aminolysis of epoxides, which involves the ring-opening of an epoxide with an amine. wikipedia.orgwmich.edu This method is often efficient but can present challenges in controlling regioselectivity, especially with unsymmetrical epoxides. wmich.edu
A significant advancement in the field was the development of the Sharpless asymmetric aminohydroxylation, which allows for the enantioselective synthesis of aminoalcohols from alkenes. wikipedia.orgrsc.org This reaction has been instrumental in providing access to chiral aminoalcohols, which are crucial building blocks for many pharmaceuticals and natural products. rsc.org
Historically, the derivatization of ethanolamines has focused on N-alkylation and O-alkylation. The selective mono-N-alkylation of ethanolamines has been a persistent challenge due to the tendency for dialkylation. chemrxiv.org Researchers have developed various strategies to overcome this, including the use of protecting groups and the careful control of reaction conditions. chemrxiv.org More recent research has focused on developing catalytic methods for the synthesis and derivatization of aminoalcohols, aiming for more efficient and environmentally friendly processes. rsc.orgnih.gov
Structural Features and Chemical Versatility of the 2-[Ethyl-(2-methoxy-benzyl)-amino]-ethanol Framework
The compound this compound possesses a distinct molecular architecture that contributes to its chemical properties and potential for further investigation. Its framework is built upon a central ethanolamine core, which is substituted at the nitrogen atom with both an ethyl group and a 2-methoxybenzyl group. evitachem.com
The synthesis of this tertiary amine typically involves a multi-step process. A common route includes the reaction of 2-methoxybenzyl chloride with an appropriate amine to form a benzylamine (B48309) intermediate. This is followed by the introduction of the ethyl group through alkylation. evitachem.com Another key step is the addition of the ethanol (B145695) moiety, which can be achieved by reacting the secondary amine intermediate with ethylene (B1197577) oxide. evitachem.com
The chemical versatility of the this compound framework stems from the presence of several key functional groups. The hydroxyl group can be a site for esterification or etherification. The tertiary amine is basic and can be protonated to form a salt. The aromatic ring of the 2-methoxybenzyl group can potentially undergo electrophilic substitution reactions, although the conditions would need to be carefully chosen to avoid side reactions with the other functional groups. The methoxy (B1213986) group on the benzyl (B1604629) ring also influences the electronic properties of the aromatic system.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C12H19NO2 | chemicalbook.com |
| Molecular Weight | 209.28 g/mol | chemicalbook.com |
| IUPAC Name | 2-[ethyl(2-methoxybenzyl)amino]ethanol |
Rationale for Academic Investigation of Novel Substituted Ethanolamine Structures
The academic investigation of novel substituted ethanolamine structures, such as this compound, is driven by several key factors. A primary motivation is the search for new therapeutic agents. The ethanolamine structural motif is present in a vast number of natural products and approved drugs. wikipedia.orgrsc.org By synthesizing and studying new derivatives, researchers aim to discover compounds with improved biological activity, selectivity, and pharmacokinetic properties. For instance, modifying the substituents on the ethanolamine core can influence a molecule's ability to cross the blood-brain barrier, a critical aspect for drugs targeting the central nervous system. nih.gov
Furthermore, the study of substituted ethanolamines contributes to a fundamental understanding of chemical reactivity and molecular interactions. These compounds serve as model systems for investigating the influence of steric and electronic effects on reaction mechanisms. For example, research on the reaction of substituted ethanolamines with carbon dioxide provides insights into the development of more efficient CO2 capture technologies. wur.nl
The development of new synthetic methodologies is another important driver for research in this area. The challenges associated with the selective synthesis and derivatization of complex ethanolamines spur the development of novel catalytic systems and reaction pathways. chemrxiv.orgrsc.org These advancements in synthetic chemistry have broad implications, enabling the more efficient construction of a wide range of complex molecules. The inherent versatility of the ethanolamine scaffold also makes it an attractive platform for creating libraries of compounds for high-throughput screening in drug discovery and materials science. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-[ethyl-[(2-methoxyphenyl)methyl]amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-3-13(8-9-14)10-11-6-4-5-7-12(11)15-2/h4-7,14H,3,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGOKZRNCVZZPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)CC1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Synthesis Innovations for 2 Ethyl 2 Methoxy Benzyl Amino Ethanol
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of 2-[Ethyl-(2-methoxy-benzyl)-amino]-ethanol reveals several logical disconnections that form the basis for its synthesis. The most apparent disconnections are the carbon-nitrogen bonds of the tertiary amine.
Scheme 1: Retrosynthetic Analysis of this compound
Disconnection A (C-N bond of the benzyl (B1604629) group): This pathway disconnects the 2-methoxybenzyl group, leading to 2-(ethylamino)ethanol (B46374) and a suitable 2-methoxybenzyl electrophile, such as 2-methoxybenzyl chloride. This approach is synthetically straightforward and represents a common strategy for N-alkylation.
Disconnection B (C-N bond of the ethyl group): This disconnection breaks the bond between the nitrogen and the ethyl group, suggesting 2-( (2-methoxybenzyl)amino)ethanol and an ethylating agent like ethyl bromide or diethyl sulfate (B86663) as precursors.
Disconnection C (C-N bond of the ethanol (B145695) group): A third disconnection can be envisioned between the nitrogen and the ethanol group, leading to N-ethyl-N-(2-methoxybenzyl)amine and an electrophilic two-carbon unit like ethylene (B1197577) oxide.
These disconnections pave the way for several conventional synthetic routes, primarily revolving around alkylation and reductive amination strategies.
Conventional Synthetic Routes for this compound
The synthesis of this compound is typically achieved through well-established methods in organic chemistry.
Alkylation Strategies in Amine Synthesis
Alkylation of amines is a fundamental and widely used method for the formation of C-N bonds. In the context of synthesizing this compound, this can be approached in a stepwise manner.
One common route involves the reaction of 2-(ethylamino)ethanol with a 2-methoxybenzyl halide, such as 2-methoxybenzyl chloride, in the presence of a base to neutralize the hydrogen halide formed during the reaction. thieme-connect.de The choice of base and solvent is crucial to optimize the reaction yield and minimize side products.
A related approach involves the initial synthesis of N-benzyl ethanolamine (B43304) from ethanolamine and benzyl chloride, followed by ethylation. thieme-connect.de This strategy highlights the versatility of alkylation in building up the desired substitution pattern on the nitrogen atom. A similar synthesis for the analogous compound 2-[Isopropyl-(2-methoxy-benzyl)-amino]-ethanol involves the reaction of 2-methoxybenzyl chloride with isopropylamine, followed by the introduction of the ethanol group via reaction with ethylene oxide. chemicalbook.com This suggests a viable pathway where 2-methoxybenzyl chloride is first reacted with ethylamine (B1201723), and the resulting secondary amine is then reacted with ethylene oxide to yield the final product.
| Reactants | Reagents & Conditions | Product | Yield | Reference |
| 2-(Ethylamino)ethanol, 2-Methoxybenzyl chloride | Base (e.g., K2CO3), Solvent (e.g., CH3CN), Heat | This compound | Moderate to Good | General Alkylation Principle |
| N-Ethylethanolamine, 2-Methoxybenzyl chloride | Solid phase base, 40-120°C | This compound | Improved | thieme-connect.de |
| 2-Methoxybenzyl chloride, Ethylamine, then Ethylene oxide | 1. Base, Solvent 2. Ring opening | This compound | Good | Analogous Synthesis chemicalbook.com |
Reductive Amination Approaches
Reductive amination is another powerful tool for the synthesis of amines. This method involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. arkat-usa.org For the synthesis of this compound, this can be achieved by reacting 2-methoxybenzaldehyde (B41997) with 2-(ethylamino)ethanol in the presence of a suitable reducing agent. arkat-usa.org
Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). The choice of reducing agent can influence the reaction's selectivity and functional group tolerance. organic-chemistry.org
Scheme 2: Reductive Amination for the Synthesis of this compound
| Reactants | Reducing Agent & Conditions | Product | Yield | Reference |
| 2-Methoxybenzaldehyde, 2-(Ethylamino)ethanol | NaBH4, Methanol | This compound | Good | arkat-usa.orgnih.gov |
| 2-Methoxybenzaldehyde, 2-(Ethylamino)ethanol | NaBH(OAc)3, Dichloromethane | This compound | Good to Excellent | General Reductive Amination |
Multi-Component Reactions for Ethanolamine Scaffold Construction
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials, offer an efficient and atom-economical approach to complex molecules. nih.gov While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs can be applied to construct the core ethanolamine scaffold.
For instance, variations of the Ugi or Passerini reactions could potentially be adapted. A hypothetical MCR could involve 2-methoxybenzaldehyde, ethylamine, a source for the two-carbon ethanol unit (e.g., an isocyanide derived from ethanolamine), and a fourth component to drive the reaction. Such strategies, while requiring significant methods development, hold promise for rapid and convergent access to libraries of substituted ethanolamines. nih.gov
Novel Synthetic Strategies and Method Development
Beyond conventional methods, the development of novel synthetic strategies aims to improve efficiency, selectivity, and sustainability.
Exploration of Catalytic Asymmetric Synthesis
The compound this compound is chiral, with the stereocenter located at the nitrogen atom if the molecule adopts a stable, non-inverting conformation, or more practically, if a chiral center were introduced on the ethanol or benzyl backbone. The development of catalytic asymmetric methods to control the stereochemistry of such molecules is an active area of research.
While a specific catalytic asymmetric synthesis for this compound has not been extensively detailed in the literature, related transformations provide a conceptual framework. For instance, the asymmetric reduction of a precursor ketone or imine using a chiral catalyst could establish a stereocenter on the ethanol backbone. Chiral catalysts based on transition metals like ruthenium, rhodium, or iridium, complexed with chiral ligands, are often employed for such asymmetric hydrogenations or transfer hydrogenations.
The development of a catalytic asymmetric synthesis would be a significant advancement, providing access to enantiomerically enriched forms of this compound for further investigation of its stereospecific biological activities.
Flow Chemistry Applications in Compound Synthesis
While specific literature on the continuous flow synthesis of this compound is not extensively available, the application of flow chemistry to the synthesis of structurally related amino alcohols and pharmaceutical intermediates is well-documented and provides a strong basis for its potential in this context. researchgate.netgoogle.comnih.gov Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers significant advantages in terms of safety, efficiency, and scalability. nih.gov
The synthesis of β-amino alcohols, a class of compounds to which this compound belongs, has been successfully demonstrated in continuous flow microreactors. google.com One of the key reactions in the synthesis of such compounds is the ring-opening of epoxides with amines. google.com In the context of this compound, this would involve the reaction of N-(2-methoxybenzyl)ethan-1-amine with ethylene oxide. A flow reactor setup would allow for precise control over reaction parameters such as temperature, pressure, and stoichiometry, which is often difficult to achieve in batch processes, especially for highly exothermic reactions. researchgate.net
A hypothetical flow process for the synthesis of this compound could involve the following steps:
Continuous N-benzylation: 2-Methoxybenzyl chloride and ethylamine could be continuously pumped and mixed in a microreactor to form N-(2-methoxybenzyl)ethylamine. The rapid mixing and heat transfer in a microreactor would allow for a safe and efficient reaction.
In-line purification/separation: The output stream from the first reactor could be passed through a continuous separation module to remove any by-products or unreacted starting materials.
Continuous Ethoxylation: The purified N-(2-methoxybenzyl)ethylamine stream would then be mixed with a stream of ethylene oxide in a second flow reactor. The ability to operate at elevated temperatures and pressures in a contained flow system can significantly accelerate this reaction compared to batch methods. researchgate.net
The benefits of such a continuous process would include enhanced safety by minimizing the accumulation of hazardous intermediates, improved yield and purity through precise control of reaction conditions, and the potential for automated, on-demand synthesis. nih.gov
| Reactor Type | Potential Advantages for Synthesis | Relevant Precedents |
| Packed-bed reactor | Use of immobilized catalysts or reagents, simplifying purification. mdpi.com | Used in phase transfer catalytic benzylation. mdpi.com |
| Microreactor | Excellent heat and mass transfer, precise control over reaction conditions. researchgate.net | Evaluated for β-amino alcohol formation via epoxide aminolysis. researchgate.net |
| Continuous Stirred-Tank Reactor (CSTR) | Suitable for liquid-liquid reactions. mdpi.com | Used for asymmetric benzylation of amino acid derivatives. mdpi.com |
Sustainable and Green Chemistry Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. nih.govmdpi.com For the synthesis of this compound, several green strategies can be envisioned based on recent research in sustainable N-alkylation and amine synthesis.
A key aspect of green chemistry is the use of environmentally benign solvents and reagents. A recent eco-friendly process utilizes propylene (B89431) carbonate (PC) as both a green solvent and a reagent for N-alkylation. nih.govmdpi.com This approach avoids the use of potentially genotoxic alkyl halides. nih.gov In a potential green synthesis of an intermediate for our target molecule, N-(2-methoxybenzyl)ethylamine, 2-methoxybenzyl alcohol could be used as the starting material in a "hydrogen borrowing" or "hydrogen auto-transfer" reaction with ethylamine. rsc.orgresearchgate.net This method, often catalyzed by transition metals like palladium or manganese, uses the alcohol as an alkylating agent, with water being the only byproduct, thus exhibiting high atom economy. rsc.orgresearchgate.netnih.gov
Another green approach is the use of solvent-free or "neat" reaction conditions. For instance, the reduction of a Schiff base, which could be an intermediate in the synthesis of N-benzylated amines, has been achieved with sodium borohydride under solvent-free conditions with excellent yields. researchgate.net
Key Green Chemistry Principles and their Application:
| Green Chemistry Principle | Application in the Synthesis of this compound |
| Atom Economy | Utilizing "hydrogen borrowing" catalysis where 2-methoxybenzyl alcohol and ethylamine react to form N-(2-methoxybenzyl)ethylamine and water. researchgate.net |
| Use of Safer Solvents and Auxiliaries | Employing propylene carbonate as a green solvent and alkylating agent, or conducting reactions in water or under solvent-free conditions. nih.govresearchgate.net |
| Catalysis | Using recyclable catalysts such as palladium or manganese complexes for N-alkylation reactions. rsc.orgnih.gov |
| Energy Efficiency | Employing microwave irradiation to accelerate reaction times, potentially reducing overall energy consumption. mdpi.comrsc.org |
Mechanistic Investigations of Reaction Pathways
Elucidation of Rate-Determining Steps
The synthesis of this compound typically involves two key bond-forming steps: the N-benzylation of ethylamine and the subsequent N-ethylation of the resulting secondary amine with an ethanol precursor.
For the initial N-benzylation step, studies on the reaction of benzylamines with benzyl bromide suggest that the reaction follows a second-order kinetic profile, consistent with an SN2 mechanism. researchgate.net In such a mechanism, the rate-determining step is the nucleophilic attack of the amine on the alkyl halide, forming a transition state. researchgate.net The electronic nature of the substituents on the benzylamine (B48309) can affect the reaction rate, with electron-donating groups increasing the nucleophilicity of the amine and accelerating the reaction. researchgate.net
Identification and Characterization of Reaction Intermediates
The identification of reaction intermediates provides valuable information about the reaction pathway. In the traditional synthesis of this compound, the primary intermediate is N-(2-methoxybenzyl)ethylamine.
In more advanced catalytic systems, other transient intermediates can be formed. For instance, in the palladium-catalyzed asymmetric α-benzylation of N-unprotected amino acids, key intermediates such as Schiff bases and their metal complexes have been detected using High-Resolution Mass Spectrometry (HRMS). nih.gov The formation of a Schiff base between an aldehyde (generated in situ from the alcohol in hydrogen borrowing catalysis) and the amine is a common intermediate in many N-alkylation reactions. mdpi.com
In some cases, unexpected intermediates can be formed. For example, in the attempted N-alkylation of 2-azidobenzamide, nitrene intermediates were proposed to be involved in the formation of quinazolinone byproducts. nih.gov The potential for benzyne (B1209423) intermediates has also been explored in the synthesis of biaryl compounds, which could be relevant in certain side reactions involving substituted benzyl halides under basic conditions. rsc.orgyoutube.comrsc.org
Advanced Structural Characterization and Conformational Analysis of 2 Ethyl 2 Methoxy Benzyl Amino Ethanol
High-Resolution Spectroscopic Techniques for Structural Elucidation
This section was intended to detail the use of modern spectroscopic methods to determine the precise structure of 2-[Ethyl-(2-methoxy-benzyl)-amino]-ethanol.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
A crucial component of the analysis would have been the application of advanced NMR techniques. This would have involved a deep dive into two-dimensional (2D) NMR experiments to establish the connectivity of atoms within the molecule and to elucidate its stereochemistry. Furthermore, dynamic NMR studies were to be discussed to understand the conformational exchange processes that the molecule might undergo in solution. However, no specific 1D or 2D NMR data, such as COSY, HSQC, or HMBC spectra, for this compound could be located.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
To confirm the elemental composition and exact mass of the compound, high-resolution mass spectrometry data is essential. This technique provides a highly accurate mass measurement, which is a key piece of identifying information for any new or existing chemical compound. Searches for HRMS data specific to this compound did not yield any concrete experimental results.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is a standard method for identifying the functional groups present in a molecule by observing the absorption of infrared radiation. An analysis of the FTIR spectrum of this compound would have provided direct evidence for the presence of its key structural features, such as the amine, alcohol, and ether groups, as well as the aromatic ring. Unfortunately, a specific and detailed FTIR spectrum for this compound was not found.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
While general information regarding the synthesis and potential applications of related compounds is available, the specific, in-depth analytical data required for a comprehensive structural and conformational analysis of this compound is not present in the searched scientific literature, patents, or chemical databases. Without this foundational data, the generation of a scientifically accurate and detailed article as per the user's request is not possible at this time.
Unit Cell Parameters and Crystal Packing Motifs
A thorough search of publicly available scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for this compound. Therefore, experimentally determined unit cell parameters (a, b, c, α, β, γ), space group, and Z value are not available at this time.
In the absence of experimental data, a predictive discussion of its crystal packing can be offered based on the molecular structure. It is anticipated that the molecule would crystallize in a centrosymmetric space group, which is common for racemic mixtures of chiral compounds. The packing would likely be influenced by a combination of van der Waals forces, arising from the benzyl (B1604629) and ethyl groups, and more specific intermolecular interactions such as hydrogen bonding.
Hydrogen Bonding Networks and Supramolecular Assembly
The molecular structure of this compound contains a hydroxyl (-OH) group, which can act as a hydrogen bond donor, and both an oxygen atom in the methoxy (B1213986) group and a nitrogen atom in the amino group, which can act as hydrogen bond acceptors. This functionality suggests a high potential for the formation of intricate hydrogen bonding networks.
In a crystalline solid state, it is plausible that the hydroxyl group would participate in O-H···N or O-H···O hydrogen bonds. These interactions could lead to the formation of common supramolecular motifs such as chains or dimers. For instance, head-to-tail hydrogen bonding between the hydroxyl group of one molecule and the tertiary amine nitrogen of another could result in one-dimensional chains. The presence of the methoxy group's oxygen atom provides an additional potential hydrogen bond acceptor site, which could lead to more complex, branched, or three-dimensional networks. The specific nature of these networks would be highly dependent on the crystallization conditions.
Conformational Analysis and Stereochemical Considerations
Preferred Conformations in Solution and Solid State
Detailed experimental studies, such as those using Nuclear Magnetic Resonance (NMR) spectroscopy for solution-state analysis or X-ray crystallography for solid-state analysis, have not been reported for this compound.
Theoretically, in a non-polar solvent, intramolecular hydrogen bonding between the hydroxyl group and the tertiary amine nitrogen (O-H···N) might be favored, leading to a more compact, cyclic-like conformation. In polar, protic solvents, intermolecular hydrogen bonding with the solvent molecules would likely dominate, resulting in a more extended conformation.
In the solid state, the conformation will be the one that allows for the most efficient crystal packing and the strongest intermolecular interactions. This is often an extended conformation that facilitates the formation of intermolecular hydrogen bonds, as discussed in section 3.2.2. The orientation of the bulky 2-methoxybenzyl and ethyl groups will be arranged to minimize steric hindrance.
Influence of Substituents on Molecular Geometry
The substituents on the nitrogen atom significantly influence the molecular geometry of this compound.
2-Methoxybenzyl Group: The presence of this bulky group will create steric hindrance, influencing the bond angles around the nitrogen atom and restricting the rotation of the N-benzyl bond. The methoxy group at the ortho position of the benzene (B151609) ring further adds to this steric crowding, potentially forcing the benzyl group to adopt a specific orientation relative to the rest of the molecule.
Ethanolamine (B43304) Moiety: The hydroxyl group of the ethanolamine backbone is a key functional group that can participate in hydrogen bonding, which in turn can lock the molecule into specific conformations.
The interplay of these steric and electronic effects dictates the preferred three-dimensional structure of the molecule.
Chiroptical Properties and Enantiomeric Purity Assessment
The nitrogen atom in this compound is a stereocenter, as it is bonded to four different groups (the 2-methoxybenzyl group, the ethyl group, the ethanol-2-yl group, and a lone pair of electrons, assuming the nitrogen is not protonated). However, tertiary amines typically undergo rapid pyramidal inversion at room temperature, which would mean the compound is not resolvable into stable enantiomers.
If the molecule were to be protonated or coordinated to a metal, the nitrogen atom would become a stable stereocenter. In such a case, the compound would be chiral and could exist as a pair of enantiomers.
A search of the literature did not reveal any studies on the chiroptical properties, such as specific rotation or circular dichroism, of this compound. The assessment of enantiomeric purity for a chiral version of this compound would typically be carried out using chiral High-Performance Liquid Chromatography (HPLC) or by derivatization with a chiral reagent followed by analysis using a non-chiral method.
Chemical Reactivity and Derivatization Strategies for 2 Ethyl 2 Methoxy Benzyl Amino Ethanol
Exploration of Functional Group Transformations
The derivatization of 2-[Ethyl-(2-methoxy-benzyl)-amino]-ethanol can be systematically explored by targeting each of its reactive sites. These transformations allow for the modulation of its physicochemical properties, such as polarity, basicity, and lipophilicity.
Reactivity of the Secondary Amine Moiety
The secondary amine in this compound is nucleophilic and basic, making it a prime site for various modifications.
N-Alkylation and N-Arylation: The nitrogen atom can be further alkylated using alkyl halides in an SN2 reaction to form tertiary amines. organic-chemistry.org The reaction typically proceeds in the presence of a base to neutralize the hydrogen halide byproduct. google.comosti.gov Similarly, arylation can be achieved through reactions like the Buchwald-Hartwig amination, coupling the amine with an aryl halide in the presence of a palladium catalyst.
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine, readily forms the corresponding N-amide derivative. This transformation is often used to introduce a variety of substituents and can alter the electronic and steric properties of the molecule.
Reductive Amination: The secondary amine can be used in reductive amination reactions with aldehydes or ketones. organic-chemistry.orgarkat-usa.org This process involves the initial formation of an iminium ion, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120) to yield a tertiary amine. youtube.com This method is highly effective for introducing a wide range of substituents onto the nitrogen atom. arkat-usa.org
Table 1: Representative Reactions of the Secondary Amine Moiety
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃), Solvent (e.g., ACN), Heat | Tertiary Amine |
| N-Acylation | Acyl chloride (e.g., Acetyl chloride), Base (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂) | N-Amide |
Reactions Involving the Hydroxyl Group
The primary hydroxyl group is another key site for derivatization, allowing for the introduction of various functional groups through several well-established reactions.
Esterification: The hydroxyl group can be converted to an ester by reacting with carboxylic acids, acyl chlorides, or anhydrides. The Fischer esterification, using a carboxylic acid and a strong acid catalyst, is a common method. Alternatively, reaction with a more reactive acyl chloride in the presence of a base provides a high-yielding route to the corresponding ester. google.com
Etherification: The formation of an ether can be accomplished through methods like the Williamson ether synthesis. masterorganicchemistry.comyoutube.com This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. osti.govmasterorganicchemistry.com This reaction is generally efficient for primary and secondary alkyl halides. pressbooks.pub
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid depending on the oxidizing agent and reaction conditions. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) will typically yield the aldehyde, while stronger oxidizing agents such as potassium permanganate (B83412) or chromic acid will lead to the carboxylic acid. nih.govresearchgate.net
Table 2: Representative Reactions of the Hydroxyl Group
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| Esterification | Carboxylic acid, Acid catalyst (e.g., H₂SO₄), Heat | Ester |
| Etherification | 1. Strong base (e.g., NaH) 2. Alkyl halide (e.g., CH₃I) | Ether |
| Oxidation (to Aldehyde) | PCC, Solvent (e.g., CH₂Cl₂) | Aldehyde |
Electrophilic Aromatic Substitution on the Methoxy-Benzyl Ring
The benzene (B151609) ring is activated towards electrophilic aromatic substitution by the electron-donating methoxy (B1213986) group, which directs incoming electrophiles primarily to the ortho and para positions relative to it. acs.org Given the existing substitution at the C1 and C2 positions of the benzyl (B1604629) group, the C4 and C6 positions are the most likely sites for substitution.
Halogenation: The aromatic ring can be halogenated using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst such as FeBr₃ or AlCl₃. youtube.com The methoxy group strongly directs the incoming halogen to the para position (C4).
Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid. rsc.org This reaction introduces a nitro group onto the aromatic ring, again, primarily at the para position due to the directing effect of the methoxy group. researchgate.net
Friedel-Crafts Reactions: Friedel-Crafts alkylation or acylation can introduce alkyl or acyl groups onto the aromatic ring. ethz.ch These reactions typically employ an alkyl or acyl halide and a strong Lewis acid catalyst. nih.gov The activating nature of the methoxy group facilitates these reactions, with substitution expected at the less sterically hindered para position. rsc.org
Table 3: Representative Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents and Conditions | Major Product |
|---|---|---|
| Bromination | Br₂, FeBr₃ | 4-Bromo derivative |
| Nitration | HNO₃, H₂SO₄ | 4-Nitro derivative |
Synthesis of Analogues and Homologs for Structure-Property Relationship Studies
The synthesis of analogues and homologs of this compound is a key strategy in medicinal chemistry to establish structure-property relationships (SPRs). nih.govnih.govresearchgate.net By systematically modifying the structure, researchers can probe the influence of different substituents on the molecule's biological activity and physicochemical properties. nih.govmdpi.com
Design Principles for Structural Modification
The design of new analogues is guided by several principles aimed at understanding and optimizing the molecule's interactions with biological targets.
Isosteric and Bioisosteric Replacements: Functional groups can be replaced with other groups that have similar steric and electronic properties (isosteres) or that produce similar biological effects (bioisosteres). For example, the methoxy group could be replaced with other alkoxy groups, a hydroxyl group, or a halogen to probe the effect of hydrogen bonding and electronics at this position.
Homologation: The length of the ethyl group on the nitrogen or the ethanol (B145695) side chain can be extended or shortened to investigate the impact of chain length on activity.
Conformational Constraint: Introducing cyclic structures or rigid linkers can lock the molecule into specific conformations, which can provide insights into the bioactive conformation.
Exploring Substituent Effects: A variety of substituents with different electronic (electron-donating or electron-withdrawing) and steric properties can be introduced on the aromatic ring to map the requirements for optimal activity. nih.gov
Libraries of Related Substituted Ethanolamines
To efficiently explore the chemical space around the this compound scaffold, combinatorial chemistry and parallel synthesis techniques are often employed to generate libraries of related compounds. wikipedia.orgnih.govenamine.netnih.govcombichemistry.com
These libraries can be designed to systematically vary the substituents at the three main points of diversity:
The Amine Substituent: By using a variety of alkylating agents or aldehydes/ketones in reductive amination, a diverse set of N-substituted analogues can be synthesized.
The Aromatic Ring: A collection of substituted benzyl halides or benzaldehydes can be used as starting materials to introduce a wide range of functionalities on the aromatic ring.
The Ethanolamine (B43304) Backbone: While more synthetically challenging, modifications to the ethanolamine portion, such as introducing chirality or substituents on the ethyl chain, can also be incorporated into library design.
The synthesis of these libraries, often performed on a solid support or in parallel solution-phase formats, allows for the rapid generation of hundreds or thousands of compounds for high-throughput screening, accelerating the discovery of new lead compounds. pressbooks.pubnih.gov
Covalent Modification and Prodrug Strategies (Academic Concepts)
The structure of this compound, featuring a tertiary amine and a primary alcohol, presents two key functional groups for covalent modification to develop prodrugs. Prodrugs are inactive or less active derivatives of a drug molecule that undergo biotransformation in the body to release the active parent drug. nih.gov This strategy is often employed to enhance properties such as solubility, stability, and bioavailability. mdpi.com
The primary hydroxyl group and the tertiary amine are both amenable to various derivatization techniques. For tertiary amines, one common prodrug strategy involves the formation of N-oxides, which can be reduced in vivo to regenerate the parent amine. Another approach is the formation of quaternary ammonium (B1175870) salts, such as N-phosphonooxymethyl derivatives. These derivatives can improve water solubility and are designed to undergo a two-step bio-reversion process: an initial enzyme-catalyzed dephosphorylation followed by the spontaneous breakdown of the resulting N-hydroxymethyl intermediate to release the tertiary amine drug. nih.gov
The hydroxyl group can be modified through esterification to create ester prodrugs. These are frequently used to increase lipophilicity and enhance membrane permeability. The ester linkage is susceptible to hydrolysis by ubiquitous esterase enzymes in the body, which cleaves the promoiety to release the active alcohol-containing drug. Various types of esters, including simple alkyl or aryl esters, as well as more complex structures like carbonates and carbamates, can be synthesized to modulate the rate of hydrolysis and, consequently, the drug release profile. For instance, derivatization of the hydroxyl group can lead to more lipophilic prodrugs that may exhibit enhanced absorption characteristics.
The table below outlines potential prodrug strategies for this compound, based on its functional groups.
| Functional Group Targeted | Prodrug Type | Potential Promoieties | Anticipated Advantage |
| Tertiary Amine | N-oxide | Oxygen | Modulation of polarity and potential for bioreductive activation. |
| Tertiary Amine | Quaternary Ammonium Salt (N-phosphonooxymethyl derivative) | Phosphonooxymethyl | Increased aqueous solubility. |
| Hydroxyl Group | Ester | Acetyl, Pivaloyl, Benzoyl | Increased lipophilicity, enhanced membrane permeability. |
| Hydroxyl Group | Carbonate | Ethyl carbonate, Benzyl carbonate | Modulation of hydrolysis rate for controlled release. |
| Hydroxyl Group | Ether (e.g., with glucuronic acid) | Glucuronic acid | Significant increase in water solubility. mdpi.com |
These strategies are conceptual and based on established principles of prodrug design for molecules containing tertiary amine and hydroxyl functionalities. nih.govresearchgate.net The optimal strategy would depend on the specific therapeutic application and desired pharmacokinetic profile of the parent compound.
Exploration as a Monomer in Polymerization or Material Science
The bifunctional nature of this compound, possessing both a hydroxyl group and a tertiary amine, suggests its potential as a monomer in the synthesis of novel polymers. The hydroxyl group can participate in step-growth polymerization reactions such as polyesterification or polyurethanization, while the tertiary amine can act as a catalytic site or a point for post-polymerization modification.
Ethanolamine and its derivatives are known to be used in the synthesis of various polymers. For example, ethanolamine can be directly polymerized to form branched and partially ethoxylated polyethyleneimine derivatives. nih.gov This suggests that this compound could potentially be used in similar polymerization reactions, leading to polymers with unique properties conferred by the bulky and electronically distinct 2-methoxybenzyl group.
In the context of material science, the incorporation of this monomer into a polymer backbone could introduce several desirable characteristics:
Pendant Functional Groups: The ethyl-(2-methoxy-benzyl)-amino moiety would exist as a pendant group on the polymer chain. The tertiary amine could impart basicity and potential catalytic activity to the resulting material.
Modified Polymer Properties: The bulky benzyl group could influence the polymer's physical properties, such as its glass transition temperature, solubility, and mechanical strength. The methoxy group may also participate in hydrogen bonding, further affecting inter-chain interactions.
Potential for Smart Materials: The tertiary amine could be protonated or quaternized, introducing pH-responsiveness or creating charged sites within the polymer matrix. This could be exploited in the design of "smart" materials for applications such as drug delivery systems or sensors.
The table below summarizes the potential polymerization reactions and the hypothetical properties of the resulting polymers using this compound as a monomer.
| Polymerization Type | Co-monomer(s) | Resulting Polymer Class | Potential Polymer Properties |
| Polyesterification | Diacids (e.g., adipic acid, terephthalic acid) | Polyester | Increased hydrophobicity, modified thermal properties. |
| Polyurethanization | Diisocyanates (e.g., MDI, TDI) | Polyurethane | Enhanced rigidity and potential for segmented elastomers. |
| Polyetherification | Epoxides (e.g., ethylene (B1197577) oxide, propylene (B89431) oxide) | Polyether | Increased hydrophilicity and potential for amphiphilic block copolymers. |
| Free Radical Polymerization (of a derivatized monomer) | Acrylates, Methacrylates | Polyacrylate/Polymethacrylate | Functional side chains with tertiary amine groups. |
The exploration of this compound as a monomer in polymer and material science remains a theoretical concept based on the known reactivity of amino alcohols. nih.gov Further research would be necessary to synthesize and characterize such polymers and to evaluate their potential applications.
Computational Chemistry and Molecular Modeling Studies of 2 Ethyl 2 Methoxy Benzyl Amino Ethanol
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and preferred three-dimensional arrangements of molecules.
Optimized Geometries and Conformational Landscapes
It is anticipated that the global minimum energy conformation of 2-[Ethyl-(2-methoxy-benzyl)-amino]-ethanol would feature a specific arrangement of its substituents to minimize steric hindrance and optimize intramolecular interactions. A plausible low-energy conformation could involve a gauche arrangement around the C-C bond of the ethanolamine (B43304) backbone, which is a common feature in related ethanolamines due to the potential for intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom.
Table 1: Hypothetical Geometrical Parameters for a Low-Energy Conformer of this compound
| Parameter | Predicted Value |
| C-N-C (ethyl-N-benzyl) Bond Angle | ~112-115° |
| C-C-O-H Dihedral Angle (Ethanol) | ~60° (gauche) |
| C-C-N-C Dihedral Angle (Benzyl) | Variable, influencing multiple conformers |
| C-O (methoxy) Bond Length | ~1.36 Å |
Note: These values are hypothetical and based on typical values for similar functional groups in computationally studied organic molecules.
Electrostatic Potential Surfaces and Charge Distribution
The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution and predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP surface would likely reveal distinct regions of negative and positive potential.
The oxygen atoms of the hydroxyl and methoxy (B1213986) groups, along with the nitrogen atom, are expected to be regions of high electron density, depicted as red or yellow on an MEP map. These areas represent the most negative potential and are prone to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the hydrogen atoms on the carbon atoms adjacent to the electronegative atoms would exhibit positive electrostatic potential (blue regions), making them susceptible to nucleophilic interactions. The aromatic ring itself will also display a region of negative potential above and below the plane of the ring, a characteristic feature of π-systems.
Molecular Orbital Analysis
The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the chemical reactivity and electronic transitions of a molecule.
For this compound, the HOMO is likely to be localized on the electron-rich regions of the molecule, such as the nitrogen atom and the methoxy-substituted benzene (B151609) ring. This indicates that these are the primary sites for electron donation in chemical reactions. The LUMO, on the other hand, would likely be distributed over the aromatic ring and the benzyllic methylene (B1212753) group, representing the regions most likely to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity.
Molecular Dynamics Simulations for Conformational Flexibility in Solution
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior in a solvent environment over time.
Solvent Effects on Molecular Conformation
The conformation of this compound in solution is expected to be significantly influenced by the surrounding solvent molecules. In a polar protic solvent like water or ethanol (B145695), the hydroxyl group and the nitrogen atom of the molecule would form hydrogen bonds with the solvent molecules. These intermolecular interactions would compete with the potential for intramolecular hydrogen bonding.
MD simulations of similar ethanolamines in aqueous solutions have shown that the presence of water molecules can stabilize more extended conformations of the ethanolamine backbone, as opposed to the compact, internally hydrogen-bonded structures that might be favored in the gas phase or in non-polar solvents.
Exploration of Intramolecular Interactions
A key aspect to be explored through MD simulations is the nature and persistence of intramolecular interactions. The primary intramolecular interaction of interest in this compound is the potential hydrogen bond between the hydroxyl proton and the lone pair of the tertiary amine nitrogen (O-H···N).
The strength and frequency of this intramolecular hydrogen bond would be dependent on the conformational dynamics of the molecule and the competing interactions with the solvent. Analysis of the radial distribution functions and the time evolution of the O-H···N distance during an MD simulation would provide quantitative data on the prevalence of this interaction. Furthermore, non-covalent interactions, such as π-stacking or cation-π interactions involving the benzyl (B1604629) group, could also play a role in stabilizing certain conformations, particularly in aggregated states.
Absence of Computational Research Data for this compound Precludes In-Depth Analysis
Despite a comprehensive search of scientific literature and chemical databases, no specific computational chemistry or molecular modeling studies focusing on the compound This compound have been identified. The lack of available research data, including in silico interaction studies, ligand-protein docking results, binding energy calculations, and Quantitative Structure-Property Relationship (QSPR) models, prevents the creation of a detailed scientific article as requested.
The inquiry sought to build a thorough report structured around the computational analysis of this specific molecule. However, the foundational data required to populate the outlined sections—namely, ligand-protein docking for binding site prediction, calculation of binding energies and identification of interaction hotspots, and QSPR modeling for physicochemical parameters—is not present in the public domain or scholarly publications.
General methodologies for computational chemistry and molecular modeling are well-established. Ligand-protein docking is a standard method used to predict the preferred orientation of a molecule when bound to a target protein. This is often followed by binding energy calculations, using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), to estimate the affinity of the ligand for the protein. Furthermore, QSPR models are routinely developed to predict the physicochemical properties of compounds from their molecular structure.
While these techniques are commonplace in medicinal chemistry and drug discovery, it appears that This compound has not been the subject of such published investigations. Research in this area tends to focus on compounds with known biological activity or those belonging to a chemical series of particular therapeutic interest. The absence of data suggests that this specific compound may not have been prioritized in screening campaigns or academic research that would lead to the generation of computational data.
Without access to specific docking scores, predicted binding poses, calculated binding free energies, or established QSPR models for This compound , any attempt to generate the requested article would be purely speculative and would not meet the required standards of scientific accuracy and detail.
Therefore, until such research is conducted and published, a comprehensive computational analysis as outlined cannot be provided.
Biophysical Characterization of Molecular Interactions with 2 Ethyl 2 Methoxy Benzyl Amino Ethanol in Vitro
Spectroscopic Analysis of Compound-Macromolecule Binding (e.g., UV-Vis, Fluorescence, CD)
Spectroscopic methods such as UV-Vis absorption, fluorescence spectroscopy, and circular dichroism (CD) are fundamental techniques used to study the binding of small molecules to macromolecules like proteins and nucleic acids. These methods can provide insights into the formation of a complex, the stoichiometry of the binding, and any conformational changes induced in the macromolecule upon binding.
Determination of Binding Stoichiometry
A thorough search of scientific literature and databases has yielded no studies that have determined the binding stoichiometry of 2-[Ethyl-(2-methoxy-benzyl)-amino]-ethanol with any macromolecule. Therefore, no data tables or research findings on this topic can be presented.
Investigation of Conformational Changes Upon Binding
Similarly, there are no published reports on the use of techniques like circular dichroism or fluorescence spectroscopy to investigate potential conformational changes in a macromolecule upon binding to this compound.
Isothermal Titration Calorimetry (ITC) for Thermodynamics of Binding
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event. This allows for the determination of key thermodynamic parameters that describe the binding affinity and the forces driving the interaction.
Enthalpy, Entropy, and Gibbs Free Energy of Binding
No ITC studies have been published for this compound. As a result, there is no available data on the enthalpic (ΔH), entropic (ΔS), or Gibbs free energy (ΔG) changes associated with its binding to any macromolecule.
Dissociation Constants (Kd) for in vitro binding
The dissociation constant (Kd), a measure of binding affinity, has not been determined for the interaction of this compound with any biological target through ITC or any other method.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free technique used to measure the kinetics of binding events in real-time. It provides data on the rates of association (kon) and dissociation (koff) of a ligand to a macromolecule immobilized on a sensor surface.
A comprehensive literature search found no studies that have employed SPR to analyze the binding kinetics of this compound. Therefore, no data on its association or dissociation rate constants are available.
Association (ka) and Dissociation (kd) Rate Constants
A thorough search of scholarly articles and scientific databases for the association rate constant (ka) and the dissociation rate constant (kd) for the binding of this compound to any specific biological target yielded no empirical data. Such studies, often conducted using techniques like surface plasmon resonance (SPR) or biolayer interferometry (BLI), are fundamental to understanding the kinetics of a ligand-receptor interaction. The absence of this information prevents the quantitative description of how quickly the compound binds to and dissociates from a target protein, which is a critical aspect of its biophysical profile.
Without experimental results, a data table for association and dissociation rate constants cannot be generated at this time.
Enzymatic Assays for Kinetic Characterization of Interaction with Isolated Enzymes
Further investigation into the enzymatic interactions of this compound also proved fruitless in yielding specific kinetic data.
No studies documenting the determination of the inhibition constant (Ki) of this compound against any specific enzyme were identified. Ki values are essential for quantifying the potency of a compound as an enzyme inhibitor. The lack of such data means that its potential to modulate the activity of any particular enzyme remains uncharacterized.
Consequently, a data table of inhibition constants cannot be compiled.
Similarly, there is no available information on the substrate specificity profiling of this compound. These studies are crucial for understanding which enzymes a compound is likely to interact with and are often used to assess the selectivity of a potential therapeutic agent. The absence of this data precludes any discussion on the specific enzymatic pathways that might be affected by this compound.
Analytical Methodologies for Research and Purity Assessment of 2 Ethyl 2 Methoxy Benzyl Amino Ethanol
Chromatographic Techniques for Separation and Quantification
Chromatography is a powerful technique for separating, identifying, and purifying the components of a mixture for qualitative and quantitative analysis. journalagent.com The separation is based on the differential partitioning of compounds between a stationary phase and a mobile phase. adarshcollege.in
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds like 2-[Ethyl-(2-methoxy-benzyl)-amino]-ethanol. nih.govasccollegekolhar.in The development of a robust HPLC method is crucial for assessing the purity of synthesized batches and for quantifying the compound in various matrices.
A reversed-phase HPLC method is typically suitable for a molecule with the polarity of this compound. The method development involves optimizing the stationary phase, mobile phase composition, flow rate, and detector settings to achieve adequate separation from impurities with good peak shape and sensitivity. A C18 column is a common choice for the stationary phase. The mobile phase often consists of a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent like acetonitrile or methanol. apexbt.comnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components within a reasonable timeframe. apexbt.com Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance, determined by its chromophores (the methoxy-benzyl group).
Table 1: Hypothetical HPLC Method Parameters and Performance Data
| Parameter | Condition/Value |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | Start at 30% B, increase to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 274 nm |
| Retention Time (t R ) | ~8.5 min |
| Linearity (Concentration Range) | 1 - 200 µg/mL |
| Correlation Coefficient (R²) | >0.999 |
Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for separating and analyzing compounds that can be vaporized without decomposition. asccollegekolhar.in It is particularly useful for identifying volatile byproducts, residual solvents, or starting materials that may be present in the final sample of this compound. In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. asccollegekolhar.in Separation occurs based on the differential partitioning of compounds between the two phases. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a molecular fingerprint for identification. biotech-asia.org
Potential volatile byproducts from the synthesis could include unreacted 2-methoxybenzaldehyde (B41997), ethylamine (B1201723), or solvents like ethanol (B145695) and toluene. Headspace GC-MS is a particularly effective variation for this analysis, as it samples the vapor above the sample, concentrating volatile components for higher sensitivity. nih.govnih.gov
Table 2: Potential Volatile Byproducts in this compound Synthesis and Hypothetical GC-MS Data
| Potential Byproduct | Hypothetical Retention Time (min) | Key Mass-to-Charge (m/z) Fragments |
|---|---|---|
| Ethanol | 3.2 | 45, 31, 29 |
| Ethylamine | 3.5 | 45, 44, 28 |
| Toluene | 6.8 | 92, 91, 65 |
| 2-Methoxybenzaldehyde | 10.4 | 136, 135, 107, 92 |
Since this compound possesses a chiral center, it can exist as a pair of enantiomers. In many biological systems, enantiomers can have different activities or effects. chromatographyonline.com Therefore, it is critical to separate and quantify these enantiomers to determine the enantiomeric purity of the sample. Chiral chromatography, most often a specialized form of HPLC, is the most powerful technique for this purpose. phenomenex.commdpi.com
This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. nih.gov Polysaccharide-based CSPs are widely used and have proven effective for a broad range of chiral compounds. chromatographyonline.com The selection of the appropriate CSP and mobile phase is an empirical process, often requiring screening of various column and solvent combinations to achieve baseline resolution. chromatographyonline.comphenomenex.com
Table 3: Hypothetical Chiral HPLC Method for Enantiomeric Purity Assessment
| Parameter | Condition/Value |
|---|---|
| Column | Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane/Isopropanol (90:10 v/v) |
| Flow Rate | 0.8 mL/min |
| Detection Wavelength | 274 nm |
| Retention Time (Enantiomer 1) | 12.1 min |
| Retention Time (Enantiomer 2) | 13.5 min |
| Resolution (R s ) | >1.5 |
Spectroscopic Quantification Methods
Spectroscopic methods provide information about a substance by measuring its interaction with electromagnetic radiation. solubilityofthings.com They are essential for both qualitative identification and quantitative analysis.
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a compound in solution. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. This relationship allows for the quantification of this compound by creating a calibration curve from standards of known concentration. solubilityofthings.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure, but it can also be used for quantitative analysis (qNMR). researchgate.netsemanticscholar.org The area of an NMR peak is directly proportional to the number of nuclei giving rise to the signal. lehigh.edu By integrating the area of a specific proton signal from the analyte and comparing it to the integral of a known amount of an internal standard, the precise concentration and purity of the analyte can be determined without the need for a specific calibration curve for the target compound. semanticscholar.org
Table 4: Hypothetical Quantitative Analysis Data Comparison
| Technique | Principle | Hypothetical Result for a Test Batch |
|---|---|---|
| UV-Vis Spectroscopy | Measurement of light absorbance at 274 nm, correlated to concentration via a calibration curve. | Concentration: 10.2 mg/mL (Purity: 98.5% by weight) |
| Quantitative ¹H NMR | Comparison of the integral of a unique analyte proton signal (e.g., methylene (B1212753) protons adjacent to nitrogen) to the integral of a certified internal standard (e.g., maleic acid). | Absolute Purity: 98.7% (molar basis) |
Elemental Analysis for Purity and Composition Verification
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a fundamental technique used to determine the mass percentages of these elements in a sample. The experimental results are compared against the theoretical values calculated from the compound's molecular formula (C₁₂H₁₉NO₂). A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and is a key indicator of its purity. Significant deviations can suggest the presence of impurities, such as residual solvents or inorganic salts.
**Table 5: Elemental Analysis Data for this compound (C₁₂H₁₉NO₂) **
| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) | Acceptance Criteria |
|---|---|---|---|
| Carbon (C) | 68.87% | 68.75% | ± 0.4% |
| Hydrogen (H) | 9.15% | 9.21% | ± 0.4% |
| Nitrogen (N) | 6.69% | 6.61% | ± 0.4% |
Development of High-Throughput Screening Assays for Compound Discovery (Analytical Focus)
High-Throughput Screening (HTS) is a drug discovery process that utilizes automation to rapidly test large numbers of chemical compounds for a specific biological activity. opentrons.comevotec.com From an analytical perspective, HTS relies on the development of robust, sensitive, and miniaturized assays that generate a measurable signal. opentrons.com The analytical focus is on the detection technology that quantifies the assay's output.
For the discovery of analogs or compounds that interact with a target related to this compound, various HTS-compatible assays can be developed. nuvisan.com The choice of assay dictates the analytical method used for the readout. These assays are typically performed in microtiter plates (e.g., 384- or 1536-well formats) to maximize throughput. nuvisan.com
Biochemical Assays: These assays might measure enzyme inhibition or receptor binding. Analytical readouts often involve fluorescence intensity, fluorescence resonance energy transfer (FRET), or luminescence. nuvisan.com
Cell-Based Assays: These assays measure a cellular response, such as the activation of a signaling pathway or changes in cell viability. opentrons.com Reporter gene assays, where the activity of a target protein is linked to the expression of an easily detectable enzyme like luciferase (luminescence) or green fluorescent protein (fluorescence), are common. nuvisan.com
The development of these assays requires careful optimization of analytical parameters to ensure a high signal-to-background ratio and a low rate of false positives or negatives, often quantified by a statistical metric known as the Z'-factor. chemcopilot.com
Table 6: Analytical Readouts in High-Throughput Screening Assays
| HTS Assay Type | Assay Principle | Analytical Detection Method | Example Measurement |
|---|---|---|---|
| Biochemical (Enzyme Inhibition) | Compound blocks an enzyme from converting a fluorogenic substrate. | Fluorescence Intensity | Decrease in fluorescent signal |
| Biochemical (Binding Assay) | Compound displaces a fluorescently labeled ligand from a receptor. | Time-Resolved FRET (TR-FRET) | Decrease in FRET signal |
| Cell-Based (Reporter Gene) | Compound activates a receptor, driving expression of luciferase. | Luminescence | Increase in light emission |
| Cell-Based (Calcium Flux) | Compound activates an ion channel, causing an influx of calcium detected by a fluorescent dye. | Kinetic Fluorescence | Rapid increase in fluorescence |
Future Research Directions and Unexplored Academic Avenues for 2 Ethyl 2 Methoxy Benzyl Amino Ethanol
Integration with Advanced Materials Science Research
The unique combination of functional groups in 2-[Ethyl-(2-methoxy-benzyl)-amino]-ethanol makes it a prime candidate for integration into advanced materials science. The hydroxyl and tertiary amine groups offer sites for polymerization and grafting onto surfaces, potentially leading to the development of novel functional polymers and surface modifications.
Future research could explore its use as a monomer or a modifying agent in the synthesis of:
Smart Polymers: Polymers that respond to external stimuli such as pH, temperature, or light could be developed. The tertiary amine group, being pH-sensitive, could be exploited to create materials that change their conformation or solubility in response to changes in acidity.
Biocompatible Materials: The ethanolamine (B43304) portion of the molecule is a common feature in biologically relevant molecules. This suggests that polymers incorporating this compound could exhibit good biocompatibility, making them suitable for applications in drug delivery systems, tissue engineering scaffolds, and biocompatible coatings for medical devices.
Corrosion Inhibitors: The nitrogen and oxygen atoms in the molecule can chelate with metal surfaces, forming a protective layer. This property could be harnessed to develop effective corrosion inhibitors for various metals and alloys.
Table 1: Potential Applications in Materials Science
| Potential Application | Relevant Functional Groups | Predicted Properties of Resulting Material |
| Smart Polymers | Tertiary Amine, Hydroxyl | pH-responsive, stimuli-responsive |
| Biocompatible Coatings | Ethanolamine Moiety | Reduced biofouling, improved biocompatibility |
| Corrosion Inhibitors | Nitrogen and Oxygen Atoms | Formation of protective film on metal surfaces |
Potential as a Ligand in Coordination Chemistry
The presence of nitrogen and oxygen donor atoms in this compound makes it a potentially versatile ligand for a wide range of metal ions. acs.orgnih.gov The coordination of both the nitrogen and the hydroxyl group to a metal center would form a stable five-membered chelate ring. The steric and electronic properties of the ligand, influenced by the ethyl and 2-methoxy-benzyl substituents, could be fine-tuned to achieve specific coordination geometries and electronic environments around the metal center.
Future investigations in this area could focus on:
Synthesis and Characterization of Metal Complexes: A systematic study of the coordination behavior of this ligand with various transition metals (e.g., copper, nickel, palladium, platinum) and main group metals could be undertaken. acs.orgtandfonline.com This would involve the synthesis of the corresponding metal complexes and their characterization using techniques such as X-ray crystallography, spectroscopy (UV-Vis, IR, NMR), and mass spectrometry.
Exploring Different Coordination Modes: The ligand could potentially act as a bidentate N,O-donor. acs.org Investigating the conditions that favor different coordination modes would be a valuable academic pursuit.
Supramolecular Chemistry: The potential for the formation of hydrogen bonds involving the hydroxyl group could be exploited in the design of self-assembled supramolecular structures with interesting topologies and properties.
Exploration of Novel Catalytic Applications
Amino alcohols are well-established as effective ligands and catalysts in a variety of organic transformations. mdpi.comrsc.orgtaylorandfrancis.comrsc.org The chiral center that can be created at the carbon bearing the hydroxyl group upon coordination or in derivatives opens up possibilities for enantioselective catalysis.
Key areas for exploration include:
Asymmetric Catalysis: If synthesized in an enantiomerically pure form, this compound could be used as a chiral ligand in a range of asymmetric reactions, such as the addition of organozinc reagents to aldehydes, asymmetric transfer hydrogenation, and aldol (B89426) reactions. rsc.orgnih.gov
Cross-Coupling Reactions: Nickel-catalyzed cross-coupling reactions have been shown to be effectively promoted by amino alcohol ligands. nih.gov The potential of this compound as a ligand in Suzuki, Heck, and other cross-coupling reactions should be investigated.
Oxidation Catalysis: The ability of amino alcohols to support metal-catalyzed oxidation reactions is another promising area. mdpi.com Research could focus on its use in the selective oxidation of alcohols and other organic substrates.
Design and Synthesis of Photoactive or Electroactive Derivatives
The aromatic ring in the 2-methoxy-benzyl group provides a scaffold for the introduction of photoactive or electroactive functionalities. This could lead to the development of novel materials with applications in optoelectronics and sensing.
Future synthetic efforts could be directed towards:
Introducing Photochromic or Fluorescent Groups: Modification of the benzyl (B1604629) ring with groups like azobenzenes or pyrenes could impart photoresponsive or fluorescent properties to the molecule.
Synthesis of Redox-Active Derivatives: The incorporation of redox-active moieties, such as ferrocene (B1249389) or tetrathiafulvalene, could lead to the creation of new electrochemically active compounds. These could be studied for their electron transfer properties and potential use in molecular electronics or as redox sensors.
Photocatalysis: The development of photoactive derivatives could open up applications in visible-light-mediated photocatalysis for organic synthesis or environmental remediation. rsc.orgnih.govmdpi.com
Table 2: Potential Photoactive and Electroactive Derivatives
| Derivative Type | Potential Functional Group to Introduce | Potential Application |
| Photochromic | Azobenzene, Spiropyran | Light-controlled switching, optical data storage |
| Fluorescent | Pyrene, Dansyl | Fluorescent probes, bio-imaging |
| Redox-Active | Ferrocene, Thiophene | Molecular wires, redox sensors |
Deepening Understanding of Structure-Interaction Relationships in vitro for Academic Interest
A fundamental understanding of how the molecular structure of this compound influences its interactions with other molecules is crucial for unlocking its full potential. In vitro studies can provide valuable insights into these relationships.
Areas for academic investigation include:
Enzyme Inhibition Studies: Given the structural similarities of amino alcohols to various biological molecules, this compound could be screened for its ability to inhibit specific enzymes. Structure-activity relationship (SAR) studies could then be performed by synthesizing and testing a library of related compounds to identify the key structural features responsible for any observed activity. nih.govnih.gov
Receptor Binding Assays: The molecule could be tested for its affinity to various receptors, particularly those in the central nervous system, given that many neurologically active compounds contain amino alcohol moieties. nih.govwikipedia.org
Computational Modeling: Molecular modeling and docking studies can be used to predict and rationalize the binding modes of this compound with biological targets. nih.gov This can help in guiding the design of more potent and selective derivatives.
By systematically exploring these research avenues, the scientific community can uncover the latent potential of this compound, paving the way for new discoveries and applications in a multitude of scientific fields.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing 2-[Ethyl-(2-methoxy-benzyl)-amino]-ethanol with high yield and purity?
- Methodological Answer : A two-step synthesis involving alkylation and purification steps is widely used. For example, alkylation of 2-methoxy-N-methylbenzylamine with 2-bromoethanol in toluene at 100°C for 2 hours yields a crude product (88% yield), followed by purification via sulfonic acid treatment and column chromatography. Reaction optimization includes stoichiometric control of reagents (e.g., triethylamine as a base) and temperature modulation to minimize side reactions .
Q. How can researchers characterize the structural and chemical properties of this compound post-synthesis?
- Methodological Answer : Techniques such as HPLC (for purity assessment), NMR spectroscopy (to confirm substituent positions and hydrogen bonding patterns), and mass spectrometry (for molecular weight validation) are critical. Comparative analysis with structurally similar compounds (e.g., 2-(2-methoxyphenoxy)ethanol) can elucidate electronic effects of the methoxy-benzyl group .
Q. What in vitro models are suitable for initial screening of the compound’s biological activity?
- Methodological Answer : Biochemical assays using cancer cell lines (e.g., HER2-positive breast cancer models) are recommended. The compound’s modulation of enzyme kinetics, particularly kinase inhibition, can be assessed via fluorometric or colorimetric assays measuring ATP consumption or substrate phosphorylation .
Advanced Research Questions
Q. What molecular mechanisms underlie the compound’s inhibition of mutant EGFR and HER2 kinases in cancer research?
- Methodological Answer : The compound acts as a competitive ATP-binding site inhibitor, disrupting kinase activation loops. Studies using X-ray crystallography and molecular docking reveal that the methoxy-benzyl group forms hydrophobic interactions with the kinase’s hydrophobic pocket, while the ethylaminoethanol moiety stabilizes hydrogen bonds with catalytic residues (e.g., Lys745 in EGFR). Mutant kinase inhibition is enhanced due to steric complementarity with mutation-induced conformational changes .
Q. How do structural modifications (e.g., substituent variations on the benzyl ring) influence binding affinity to target enzymes?
- Methodological Answer : Systematic SAR studies show that electron-donating groups (e.g., methoxy at the ortho position) improve binding by enhancing π-π stacking with aromatic residues in the kinase domain. Conversely, bulky substituents at the para position reduce affinity due to steric clashes. Computational modeling (e.g., DFT or MD simulations) can predict optimal substituent configurations .
Q. How can researchers resolve contradictions in reported IC50 values for enzyme inhibition across studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., ATP concentration, pH) or cell line heterogeneity. Standardization using reference inhibitors (e.g., gefitinib for EGFR) and orthogonal validation via Western blotting (to measure phosphorylation levels) are critical. Meta-analyses of kinetic data (e.g., Ki vs. IC50) can reconcile differences .
Q. What catalytic systems improve the efficiency of synthesizing derivatives of this compound?
- Methodological Answer : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) under inert atmospheres (Schlenk techniques) enable efficient derivatization. For example, coupling with iodophenyl intermediates using Pd(OAc)2 and DPEPhos ligands at 120°C in DMF achieves high yields (96%) for complex analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
